molecular formula C12H14N2O3 B14844388 4-Cyclopropoxy-N1-methylisophthalamide

4-Cyclopropoxy-N1-methylisophthalamide

Cat. No.: B14844388
M. Wt: 234.25 g/mol
InChI Key: CLQJGCDAXOFVFL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N1-methylisophthalamide is a chemical compound with the molecular formula C12H14N2O3. It consists of a cyclopropoxy group attached to an isophthalamide core, with a methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N1-methylisophthalamide typically involves the reaction of isophthalic acid derivatives with cyclopropyl alcohol and methylamine. The process may include the following steps:

    Esterification: Isophthalic acid is esterified with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form cyclopropyl isophthalate.

    Amidation: The cyclopropyl isophthalate is then reacted with methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N1-methylisophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like halides or amines replace the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides or primary amines in polar solvents.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N1-methylisophthalamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N1-methylisophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-N1-ethylisophthalamide: Similar structure but with an ethyl group instead of a methyl group.

    4-Cyclopropoxy-N1-propylisophthalamide: Similar structure but with a propyl group instead of a methyl group.

    4-Cyclopropoxy-N1-butylisophthalamide: Similar structure but with a butyl group instead of a methyl group.

Uniqueness

4-Cyclopropoxy-N1-methylisophthalamide is unique due to its specific combination of a cyclopropoxy group and a methyl group on the isophthalamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-cyclopropyloxy-1-N-methylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C12H14N2O3/c1-14-12(16)7-2-5-10(17-8-3-4-8)9(6-7)11(13)15/h2,5-6,8H,3-4H2,1H3,(H2,13,15)(H,14,16)

InChI Key

CLQJGCDAXOFVFL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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